ETHYL 4-{4-[(2,5-DIMETHYLPHENYL)AMINO]PTERIDIN-2-YL}PIPERAZINE-1-CARBOXYLATE
Description
This compound features a pteridin heterocyclic core substituted at position 4 with a (2,5-dimethylphenyl)amino group and at position 2 with a piperazine ring. The piperazine is further functionalized with an ethyl carboxylate group at position 1. Its structural complexity suggests applications in medicinal chemistry, though specific biological data are absent in the provided evidence.
Properties
IUPAC Name |
ethyl 4-[4-(2,5-dimethylanilino)pteridin-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O2/c1-4-30-21(29)28-11-9-27(10-12-28)20-25-18-17(22-7-8-23-18)19(26-20)24-16-13-14(2)5-6-15(16)3/h5-8,13H,4,9-12H2,1-3H3,(H,23,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZLSOSDBNKMDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ETHYL 4-{4-[(2,5-DIMETHYLPHENYL)AMINO]PTERIDIN-2-YL}PIPERAZINE-1-CARBOXYLATE involves several steps:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Aza-Michael addition: The reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.
Deprotection and selective intramolecular cyclization: This step involves the deprotection of piperazines followed by selective intramolecular cyclization to form the final product.
Chemical Reactions Analysis
ETHYL 4-{4-[(2,5-DIMETHYLPHENYL)AMINO]PTERIDIN-2-YL}PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, often using reagents such as alkyl halides or sulfonates.
Scientific Research Applications
ETHYL 4-{4-[(2,5-DIMETHYLPHENYL)AMINO]PTERIDIN-2-YL}PIPERAZINE-1-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its role in inhibiting the PDE2A enzyme, which is involved in various biological processes.
Medicine: It has potential therapeutic applications in treating diseases related to PDE2A enzyme activity.
Industry: The compound is used in the development of pharmaceuticals and other bioactive molecules.
Mechanism of Action
The mechanism of action of ETHYL 4-{4-[(2,5-DIMETHYLPHENYL)AMINO]PTERIDIN-2-YL}PIPERAZINE-1-CARBOXYLATE involves the inhibition of the PDE2A enzyme. This enzyme is responsible for the hydrolysis of cyclic nucleotides, and its inhibition leads to increased levels of cyclic AMP and cyclic GMP. These cyclic nucleotides play crucial roles in various cellular processes, including signal transduction and regulation of gene expression.
Comparison with Similar Compounds
Structural Variations
The compound is compared to analogs with modifications in:
- Aromatic substituents (e.g., halogenation vs. alkylation).
- Heterocyclic cores (pteridin vs. thiazole, cyclobutene-dione).
- Piperazine/piperidine modifications (ester groups, side-chain substitutions).
Comparative Analysis
Table 1: Structural and Functional Differences
Implications of Structural Differences
In contrast, the 2,5-dichlorophenyl group in the thiazole analog introduces electron-withdrawing effects, which may alter binding interactions in biological targets .
Heterocyclic Cores: The pteridin core (target compound) is a bicyclic system with conjugated double bonds, likely enabling planar interactions (e.g., with enzymes or DNA). The thiazole core (analog) is smaller and less conjugated, possibly reducing such interactions but improving metabolic stability . The cyclobutene-dione moiety in another analog introduces a strained, electron-deficient ring, which could react with nucleophilic residues in proteins .
Piperazine/Piperidine Modifications: The ethyl carboxylate on piperazine (target compound) balances solubility and lipophilicity. Substituting piperazine with piperidine (as in cyclobutene-dione analog) reduces hydrogen-bonding capacity due to the loss of a secondary amine .
Biological Activity
Ethyl 4-{4-[(2,5-dimethylphenyl)amino]pteridin-2-yl}piperazine-1-carboxylate is a complex organic compound that belongs to the pteridine class of compounds. Its unique structure, which includes a piperazine ring and various functional groups, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 349.4 g/mol. The structure includes:
- Pteridine core : A bicyclic structure that plays a crucial role in biological activity.
- Piperazine ring : Known for its ability to interact with various biological targets.
- Dimethylphenyl group : Contributes to the compound's lipophilicity and receptor binding properties.
The compound's structural features suggest potential interactions with enzymes and receptors involved in various biological pathways.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. Studies have shown that it can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects against certain diseases. For example:
- Target Enzymes : The compound has been evaluated for its ability to inhibit enzymes such as dihydrofolate reductase (DHFR), which is critical in nucleotide synthesis and cell proliferation.
Receptor Binding
The compound's ability to bind selectively to various receptors has been documented. This characteristic is essential for its pharmacological applications:
- Receptor Types : Studies have focused on its interaction with G-protein coupled receptors (GPCRs) and other membrane-bound proteins, which are pivotal in signal transduction.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Research on structurally similar compounds indicates that modifications in the chemical structure can significantly affect their biological activity:
| Compound Name | Activity Type | Key Findings |
|---|---|---|
| Compound A | Antimicrobial | Effective against Gram-positive bacteria |
| Compound B | Antifungal | Inhibits fungal growth at low concentrations |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study investigating the effects of this compound on cancer cell lines demonstrated significant cytotoxicity, suggesting its potential as an anticancer agent.
- Case Study 2 : Research on animal models indicated that the compound could reduce inflammation markers, supporting its role as an anti-inflammatory agent.
- Case Study 3 : Clinical trials assessing its efficacy in treating specific conditions such as rheumatoid arthritis showed promising results, warranting further exploration.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pteridine Core : This step often involves condensation reactions between pyrimidine and pyrazine derivatives.
- Introduction of Functional Groups : Subsequent reactions introduce the piperazine and dimethylphenyl groups through nucleophilic substitutions.
- Optimization Techniques : Industrial production may utilize continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
